molecular formula C14H18N2OS B2811045 4-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)thiophene-2-carboxamide CAS No. 1396805-32-5

4-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)thiophene-2-carboxamide

Cat. No. B2811045
CAS RN: 1396805-32-5
M. Wt: 262.37
InChI Key: ALASBRYCCCUDRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)thiophene-2-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a thiophene ring, and a carboxamide group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Antimicrobial Activity

Pyrrolidin-2-one derivatives, which are related to the compound , have shown antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.

Anticancer Activity

The compound has been evaluated for its antitumor activity against human malignant melanoma cells (A375) using the standard MTT assay in vitro . This suggests potential applications in cancer therapy.

Anti-inflammatory Activity

Pyrrolone derivatives, which are structurally similar to the compound , have shown anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases.

Antidepressant Activity

Pyrrolone and pyrrolidinone derivatives have also shown antidepressant activity . This suggests potential applications in the treatment of depression.

Anti-HCV Activity

Pyrrolidin-2-one derivatives have shown activity against Hepatitis C Virus (HCV) . This suggests potential applications in the treatment of HCV infections.

Treatment of Hyperglycemia

The compound has shown efficacy in reducing blood glucose . This suggests potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Industrial Applications

Pyrrolones and pyrrolidinones are versatile lead compounds for designing powerful bioactive agents . They have diverse biological activities and are therefore of great interest in the field of medicinal chemistry .

Future Directions

The future research on this compound could involve exploring its potential biological activities, optimizing its structure for improved activity and selectivity, and investigating its mechanism of action. This could guide the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

4-methyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-12-10-13(18-11-12)14(17)15-6-2-3-7-16-8-4-5-9-16/h10-11H,4-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALASBRYCCCUDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC#CCN2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)thiophene-2-carboxamide

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